![molecular formula C13H18N2O2 B1290676 N-(2-hydroxyethyl)-4-(pyrrolidin-1-yl)benzamide CAS No. 952183-27-6](/img/structure/B1290676.png)
N-(2-hydroxyethyl)-4-(pyrrolidin-1-yl)benzamide
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Description
Synthesis Analysis
The synthesis of N-(2-hydroxyethyl)-4-(pyrrolidin-1-yl)benzamide and related compounds involves various chemical reactions and conditions. For instance, the synthesis of N-(pyridine-2-ylcarbamothioyl)benzamide derivatives was achieved through the reaction of potassium thiocyanate, benzoyl chloride, and 2-amino pyridine derivatives in a one-pot process, followed by oxidation using copper(II) chloride to produce N-(2H-[1,2,4]thiadiazolo[2,3-a]pyridine-2-ylidene)benzamide derivatives . Similarly, 2-hydroxy-N-(pyridin-4-yl)benzamide was synthesized from salicylic acid and 4-aminopyridine, with triethylamine as a catalyst, yielding a high product yield under mild conditions . These methods demonstrate the versatility of benzamide derivatives synthesis, which can be tailored to produce a variety of compounds with different substituents on the benzamide ring.
Molecular Structure Analysis
The molecular structure of benzamide derivatives is characterized by various spectroscopic techniques, including IR, (1)H NMR, and (13)C NMR spectroscopy. X-ray single-crystal diffraction is used to determine the positions of atoms, bond lengths, bond angles, and dihedral angles . For example, the crystal structure of a N-(pyridin-2-ylmethyl)benzamide derivative showed two independent molecules in the asymmetric unit with different orientations of the pyridine ring with respect to the benzene ring . These structural analyses are crucial for understanding the molecular geometry and potential reactivity of the compounds.
Chemical Reactions Analysis
Benzamide derivatives can undergo various chemical reactions, including cyclization and coordination with metal ions. The oxidation of N-(pyridine-2-ylcarbamothioyl)benzamide derivatives led to cyclization and the formation of copper(II) complexes . Additionally, the reaction of N(α)-(2-oxo-2H-1-benzopyran-4-yl)Weinreb α-aminoamides with organometallic compounds followed by cyclization produced benzopyrano[4,3-b]pyrrol-4(1H)-ones . These reactions highlight the reactivity of the benzamide moiety and its potential for forming complex structures.
Physical and Chemical Properties Analysis
The physical and chemical properties of benzamide derivatives are influenced by their molecular structure. For instance, the polymorphism of 4-amino-5-chloro-2-methoxy-N-[(2S,4S)-1-ethyl-2-hydroxymethyl-4-pyrrolidinyl]benzamide (TKS159) was studied, revealing different thermal and spectroscopic properties for the alpha and beta forms . The luminescent properties of pyridyl substituted benzamides were also investigated, showing aggregation-enhanced emission and multi-stimuli-responsive properties . These properties are important for the potential application of benzamide derivatives in various fields, including materials science and pharmaceuticals.
Mechanism of Action
Target of Action
The primary targets of N-(2-hydroxyethyl)-4-(pyrrolidin-1-yl)benzamide are currently unknown. This compound is an important raw material and intermediate used in organic synthesis, pharmaceuticals, agrochemicals, and dyestuffs .
Mode of Action
It is known to be a key intermediate in the synthesis of various pharmaceuticals .
Biochemical Pathways
It is used as a synthetic intermediate in the production of various pharmaceuticals, suggesting it may play a role in multiple biochemical pathways .
Pharmacokinetics
It is partly soluble in water and soluble in alcohol, ether, and benzene .
Result of Action
As a synthetic intermediate, its primary role is likely in the synthesis of other compounds rather than exerting direct biological effects .
Action Environment
It is stable under normal temperatures and pressures, and should be stored at room temperature and kept away from oxidizing agents .
properties
IUPAC Name |
N-(2-hydroxyethyl)-4-pyrrolidin-1-ylbenzamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O2/c16-10-7-14-13(17)11-3-5-12(6-4-11)15-8-1-2-9-15/h3-6,16H,1-2,7-10H2,(H,14,17) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PENHWEKMIBTCSB-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=CC=C(C=C2)C(=O)NCCO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601245776 |
Source
|
Record name | N-(2-Hydroxyethyl)-4-(1-pyrrolidinyl)benzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601245776 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.29 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-hydroxyethyl)-4-(pyrrolidin-1-yl)benzamide | |
CAS RN |
952183-27-6 |
Source
|
Record name | N-(2-Hydroxyethyl)-4-(1-pyrrolidinyl)benzamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=952183-27-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N-(2-Hydroxyethyl)-4-(1-pyrrolidinyl)benzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601245776 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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